5-Chlorocytidine

描述

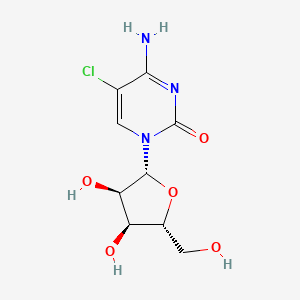

Structure

3D Structure

属性

IUPAC Name |

4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFVQBRIYOQFDZ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Core Chemical Structure and Properties of 5-Chlorocytidine

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Application of 5-Chlorocytidine

This compound is structurally defined by a ribose sugar attached to a 5-chlorinated cytosine base via a β-N1-glycosidic bond. This modification is central to its function and reactivity.

1.1. Nomenclature and Key Identifiers

The fundamental structure of this compound is systematically named 4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one.[1] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClN₃O₅ | [1] |

| Molecular Weight | 277.66 g/mol | [1] |

| CAS Number | 25130-29-4 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in polar solvents like water and DMF | N/A |

1.2. The Influence of C5-Chlorination on Molecular Behavior

The covalent bonding of a chlorine atom at the C5 position of the pyrimidine ring is not a trivial substitution. It imparts critical changes to the molecule's behavior compared to native cytidine:

-

Electronic Effects: Chlorine is an electron-withdrawing group. Its presence decreases the electron density of the pyrimidine ring, which can influence base-pairing interactions and the molecule's susceptibility to enzymatic modification.[2]

-

Steric and Lipophilic Effects: The chlorine atom increases the steric bulk and enhances the lipophilicity of the nucleoside. This can affect its transport across cell membranes and its interaction with the active sites of enzymes.

-

Base Pairing Dynamics: The C5 position is located in the major groove of a DNA/RNA duplex. The chlorine atom can alter the hydration spine and local conformation, thereby affecting the stability and recognition of the nucleic acid sequence by proteins.[2]

Part 2: Synthesis, Purification, and Characterization

The synthesis of this compound is most effectively achieved through the direct electrophilic chlorination of the parent nucleoside, cytidine. This approach is favored for its efficiency and regioselectivity.

2.1. Synthetic Workflow Overview

The overall process involves a single chemical transformation followed by a standard purification step. The electron-rich nature of the cytosine ring makes it susceptible to electrophilic attack, particularly at the C5 position. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation due to its ease of handling and predictable reactivity.[3][4]

Caption: High-level workflow for the synthesis and purification of this compound.

2.2. Experimental Protocol: Synthesis

This protocol describes the direct chlorination of cytidine using N-Chlorosuccinimide. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it solubilizes the nucleoside and facilitates the ionic mechanism of the electrophilic substitution.

-

Materials:

-

Cytidine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or N₂)

-

-

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve Cytidine (1.0 eq) in anhydrous DMF. Stir the solution until all the solid has dissolved.

-

Reagent Addition: Slowly add N-Chlorosuccinimide (1.1 eq) to the solution in portions at room temperature. A slight molar excess of NCS ensures the complete conversion of the starting material.

-

Reaction: Stir the reaction mixture at room temperature. The cytosine ring is sufficiently activated for the reaction to proceed without heat. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, the solvent (DMF) is removed under high vacuum (rotary evaporation). The resulting crude solid contains this compound and the succinimide byproduct.

-

2.3. Experimental Protocol: Purification

Purification is achieved via flash column chromatography, which separates the polar product from the less polar succinimide byproduct and any unreacted starting material.

-

Materials:

-

Crude this compound solid

-

Silica Gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH)

-

Chromatography column, flasks for fraction collection

-

-

Procedure:

-

Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., 2% MeOH in DCM) and pack the column.

-

Sample Loading: Dissolve the crude solid in a minimal amount of the mobile phase or DMF, adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

-

Elution: Begin elution with a mobile phase of 2-3% Methanol in Dichloromethane. The less polar succinimide will elute first.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of Methanol (e.g., from 3% to 7% MeOH). This is necessary to elute the highly polar this compound product.

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white solid.

-

2.4. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Predicted NMR data are presented in Table 2, based on the known spectra of cytidine and the expected electronic effects of the chlorine substituent.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | H6 | ~ 8.2 | Significant downfield shift from cytidine (~7.8 ppm) due to the strong deshielding effect of the adjacent chlorine atom. |

| H1' | ~ 5.8 | Anomeric proton, doublet. | |

| H5 | N/A | Substituted with Chlorine. | |

| ¹³C NMR | C5 | ~ 110 | The carbon directly bonded to chlorine; its chemical shift is significantly influenced by the halogen. |

| C6 | ~ 145 | Downfield shift due to the electronegativity of the adjacent chlorine. | |

| C4 | ~ 165 | Carbonyl carbon. | |

| C2 | ~ 155 | Carbonyl carbon. | |

| C1' | ~ 90 | Anomeric carbon. |

Part 3: Applications in Research and Drug Development

This compound's primary value lies in its role as a modified nucleoside for studying biological systems and as a building block for more complex therapeutic agents.

3.1. Mechanism of Action as a Bioactive Prodrug

Like many nucleoside analogs, this compound is inactive in its native form. To exert a biological effect, it must be anabolized by intracellular enzymes to its triphosphate derivative. This process is a self-validating system; if the cell cannot phosphorylate the analog, it will not be active.

-

Cellular Uptake: The molecule enters the cell via nucleoside transporters.

-

Phosphorylation Cascade: Host cell kinases sequentially phosphorylate this compound to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form (5-Cl-CTP).

-

Inhibition or Incorporation: The active 5-Cl-CTP can then act as a competitive inhibitor of viral RNA-dependent RNA polymerases or be mistakenly incorporated by cellular or viral polymerases into growing RNA or DNA chains.[5] This incorporation can lead to chain termination or act as a mutagenic lesion, disrupting the genetic integrity of the cell or virus.

Caption: The intracellular activation pathway of this compound to its active triphosphate form.

3.2. Role in Drug Discovery

This compound serves as a key starting material, or precursor, in the synthesis of more complex antiviral and anticancer drugs. Its chlorinated pyrimidine ring is a versatile scaffold that can be further modified to enhance target specificity, improve pharmacokinetic properties, or alter the mechanism of action. The development of drugs like Molnupiravir from cytidine highlights the importance of such nucleoside precursors in creating next-generation therapeutics.

References

- Organic Syntheses Procedure. (n.d.).

- Medicines for All Institute (M4ALL). (2021).

- ACS Publications. (2022). Influence of 5-Halogenation on the Base-Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs.[Link]

- National Institutes of Health (NIH). (2006). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases.[Link]

- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[Link]

- PubMed. (2024).

- National Institutes of Health (NIH). (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). Method for fluoridating and synthesizing 5-flucytosine by cytosine.

- Google Patents. (n.d.). Method for preparing N-chlorosuccinimide.

- ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis.[Link]

- PubMed. (n.d.). Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine)

- PubMed. (n.d.). Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases.[Link]

- ResearchGate. (n.d.). Chlorination of Uridines and Cytidines with N-Chlorosuc- cinimide in ILs.[Link]

- PubMed. (n.d.). Carbocyclic analogues of 5-halocytosine nucleosides.[Link]

- PubMed. (n.d.). 5-Halogenated analogs of deoxycytidine as selective inhibitors of the replication of herpes simplex viruses in cell culture and related studies of intracranial herpes simplex virus infections in mice.[Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

An In-depth Technical Guide to the Physicochemical and Biological Properties of 5-Chlorocytidine

Abstract: 5-Chlorocytidine is a halogenated nucleoside analog of cytidine, distinguished by a chlorine atom at the 5-position of the pyrimidine ring.[1] This modification imparts unique chemical and biological properties, making it a molecule of significant interest for researchers in medicinal chemistry, molecular biology, and drug development.[1][2] Its potential as an antiviral or anticancer agent, coupled with its role as a tool to investigate cellular processes like DNA damage and mutagenesis, underscores its importance.[1][3] This guide provides a comprehensive overview of this compound, detailing its physical and chemical properties, stability, spectroscopic profile, and biological activities. Authored from the perspective of a senior application scientist, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for its effective handling, analysis, and application.

Introduction to this compound

This compound (CAS RN: 25130-29-4) is a synthetic derivative of the naturally occurring nucleoside, cytidine.[1][4] The core structure consists of a cytosine base linked via a β-N1-glycosidic bond to a ribose sugar. The defining feature is the substitution of the hydrogen atom at the C5 position of the cytosine ring with a chlorine atom.[1] This seemingly minor alteration has profound implications for the molecule's electronic properties, steric profile, and its ability to interact with biological macromolecules.

The introduction of the electronegative chlorine atom influences the electron density of the pyrimidine ring, which can affect hydrogen bonding patterns, base stacking interactions within nucleic acids, and recognition by enzymes involved in nucleoside metabolism.[1][2] Consequently, this compound and its derivatives are valuable probes for studying enzyme mechanisms and have been explored for their therapeutic potential.[1] The 2'-deoxy version, 5-Chloro-2'-deoxycytidine, has been identified as a potent mutagen, providing critical insights into the mechanisms of inflammation-induced DNA damage and carcinogenesis.[3][5]

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties govern its solubility, stability, and membrane permeability, which are critical parameters for designing in vitro assays and for formulation development.

Data Presentation: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25130-29-4 | [1][6] |

| Molecular Formula | C₉H₁₂ClN₃O₅ | [6][7] |

| Molecular Weight | 277.66 g/mol | [6][7] |

| Appearance | White Powder / Solid | [2] |

| Exact Mass | 277.0465482 Da | [7] |

| Solubility | Soluble in polar solvents such as water, methanol, ethanol, and DMSO.[1][2][8][9] | [1][2][8][9] |

| XLogP3 (Computed) | -1.5 | [7] |

| Hydrogen Bond Donor Count | 4 | [7] |

| Hydrogen Bond Acceptor Count | 6 | [7] |

| Rotatable Bond Count | 3 | [7] |

-

Expertise & Experience Insight: The computed XLogP3 value of -1.5 indicates that this compound is a highly polar molecule.[7] This is consistent with its observed solubility in polar solvents.[1][2] From a drug development perspective, this high polarity suggests that while the compound will have good aqueous solubility for formulation, its passive diffusion across biological membranes might be limited, potentially requiring active transport mechanisms for cellular uptake.

Synthesis and Reactivity

Synthesis: The synthesis of this compound, like many nucleoside analogs, typically involves the modification of a pre-existing nucleoside or the condensation of a modified pyrimidine base with a protected ribose derivative. A common strategy involves the direct chlorination of cytidine using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in a polar aprotic solvent like dimethylformamide (DMF).[10] The reactivity of the C5 position of the cytosine ring is enhanced, facilitating electrophilic substitution.

-

Causality Behind Experimental Choices: The choice of NCS as a reagent is strategic; it is a mild and effective source of electrophilic chlorine that minimizes side reactions which could occur with harsher chlorinating agents. DMF is an ideal solvent as it solubilizes the polar cytidine starting material and facilitates the reaction.

Reactivity: The chlorine atom at the C5 position significantly influences the reactivity of the pyrimidine ring.

-

Electronic Effects: As an electron-withdrawing group, the chlorine atom lowers the pKa of the N3 proton, affecting the molecule's ionization state at physiological pH. This can alter its participation in hydrogen bonding, which is crucial for its incorporation into nucleic acids or its interaction with enzyme active sites.[1]

-

Nucleophilic Substitution: While the C-Cl bond on an aromatic ring is generally stable, it can be susceptible to nucleophilic displacement under certain enzymatic or chemical conditions, offering a route for further chemical modification.

-

Biological Reactivity: In biological systems, this compound can be metabolized and incorporated into nucleic acids.[3] The presence of the chlorine atom can lead to mispairing during DNA replication, as the modified base can be misinterpreted by DNA polymerases, leading to mutations such as C → T transitions.[3][5] This mutagenic potential is a key aspect of its biological activity and a critical consideration in its therapeutic development.

Stability and Storage

The chemical integrity of this compound is paramount for obtaining reliable and reproducible experimental results.[11] Understanding its stability profile is essential for proper handling, storage, and experimental design.

Storage Recommendations:

-

Solid Form: For long-term storage, solid this compound should be stored at -20°C.[8] Based on best practices for similar nucleoside analogs, it is advisable to keep the container tightly sealed in a dry, well-ventilated area, protected from light.[11][12]

-

Solutions: Stock solutions, typically prepared in DMSO or aqueous buffers, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11] Aqueous solutions are not recommended for storage for more than one day.[9]

Degradation Pathways: Based on the known chemistry of related cytidine analogs, this compound is susceptible to several degradation pathways:[11][13][14]

-

Hydrolysis: The N-glycosidic bond linking the cytosine base to the ribose sugar is susceptible to cleavage under acidic conditions, releasing the free 5-chlorocytosine base.

-

Deamination: The exocyclic amine at the C4 position can be hydrolyzed to a carbonyl group, converting this compound to 5-Chlorouridine, particularly under acidic or basic conditions.

-

Photodegradation: Exposure to UV light can induce chemical modifications.[11] It is crucial to protect solutions from light during experiments.

-

Trustworthiness Insight: To ensure the validity of experimental data, it is a self-validating practice to periodically check the purity of stock solutions using an appropriate analytical method, such as HPLC, especially if they have been stored for an extended period. The appearance of new peaks in a chromatogram is a clear indicator of degradation.[11]

Spectroscopic Data and Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While specific spectra are found in dedicated databases, the expected characteristics based on the molecule's structure are described below.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule.

-

Ribose Protons: The anomeric proton (H1') typically appears as a doublet around δ 5.8-6.0 ppm.[15] Other ribose protons will resonate between δ 3.5-4.5 ppm.

-

Cytosine Protons: The H6 proton is expected to be a singlet in the downfield region (around δ 8.0 ppm) due to the deshielding effects of the adjacent ring nitrogen and the C5-chloro substituent.[16] The exocyclic amine protons (NH₂) will appear as a broad signal.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The C5 carbon, directly attached to the chlorine, will have a characteristic chemical shift, and the carbonyl carbon (C2) will be the most downfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

O-H and N-H Stretching: A broad absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the hydroxyl and amine groups.

-

C=O Stretching: A strong, sharp peak around 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the pyrimidine ring.

-

C-Cl Stretching: A weaker absorption in the fingerprint region (600-800 cm⁻¹) may be observed for the carbon-chlorine bond.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C₉H₁₂ClN₃O₅) by providing a highly accurate mass measurement (calculated exact mass: 277.0465482 Da).[7] The mass spectrum will also exhibit a characteristic isotopic pattern for a chlorine-containing compound (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Biological Activity and Applications

The chlorine substituent at the 5-position endows this compound with distinct biological properties, making it a valuable molecule in several research domains.

-

Mechanism of Action: When its 2'-deoxy analog (5-Chloro-2'-deoxycytidine) is introduced into cells, it can be phosphorylated by cellular kinases to form the corresponding triphosphate.[3] This triphosphate can then be incorporated into DNA during replication. The presence of 5-chlorocytosine in the DNA template is mutagenic, as it can be misread by DNA polymerases, often acting as a thymine mimic and leading to C-to-T transition mutations.[3][5] Furthermore, it can mimic 5-methylcytosine, potentially disrupting epigenetic regulation by misdirecting the activity of DNA methyltransferases.[5]

-

Research Applications:

-

Cancer Research: The mutagenic properties of 5-Chloro-2'-deoxycytidine are used to study the molecular mechanisms of inflammation-associated cancers.[3] It helps in understanding mutational signatures observed in human tumors.[3]

-

Antiviral/Anticancer Drug Development: As a nucleoside analog, this compound has the potential to interfere with nucleic acid synthesis in rapidly proliferating cells, such as cancer cells or virus-infected cells, forming the basis for its investigation as a therapeutic agent.[1][2]

-

Molecular Biology Probe: It serves as a chemical probe to study the fidelity of DNA polymerases and the cellular DNA damage response pathways.

-

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][17]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[12] Avoid formation of dust.[18] Avoid direct contact with skin and eyes.[17]

-

First Aid:

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

-

Authoritative Grounding & Rationale: Forced degradation studies are essential in pharmaceutical development to establish a compound's intrinsic stability and to develop stability-indicating analytical methods.[13] This protocol is designed to identify potential degradation products under various stress conditions.

Caption: Workflow for a forced degradation study.

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 1 mg/mL stock solution.

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature, protected from light.

-

Thermal Degradation: Incubate an aliquot of the stock solution (in water) at 60°C.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 2) at room temperature. A control sample should be wrapped in aluminum foil and kept alongside.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

-

Sample Quenching:

-

For acidic and basic samples, neutralize with an equimolar amount of NaOH or HCl, respectively, before analysis.

-

-

Analysis:

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method (e.g., a C18 reverse-phase column with a gradient mobile phase of water and acetonitrile, with UV detection at ~270 nm).

-

-

Data Interpretation: Compare the chromatograms of stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Mass spectrometry can be coupled to the HPLC (LC-MS) to identify the mass of any degradation products.

-

Self-Validating System: This protocol includes a time-zero control and a thermal control sample kept in the dark, which allows for the differentiation between thermal, photolytic, and hydrolytic degradation, ensuring the results are trustworthy and correctly interpreted.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14308791, this compound. [Link]

- Pharmaffiliates. CAS No : 25130-29-4 | Product Name : this compound. [Link]

- BERRY & ASSOCIATES/ICON ISOTOPES. Safety Data Sheet 5-Chloro-2'-deoxycytidine. (2016). [Link]

- ACS Publications. 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo | Chemical Research in Toxicology. (2024). [Link]

- PubMed Central.

- PubMed. Metabolism and mechanism of action of 5-fluorodeoxycytidine. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- ResearchGate.

- MDPI. Cytidine 5′-Diphosphocholine (Citicoline) in Glaucoma: Rationale of Its Use, Current Evidence and Future Perspectives. [Link]

- PubMed. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. [Link]

- PubMed.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Oregon State University. 1H NMR Chemical Shift. [Link]

- ResearchGate. Synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine | Request PDF. (2025). [Link]

- PubMed. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. (2013). [Link]

Sources

- 1. CAS 25130-29-4: Cytidine, 5-chloro-(8CI,9CI) | CymitQuimica [cymitquimica.com]

- 2. CAS 25130-29-4: Cytidine, 5-chloro-(8CI,9CI) | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | C9H12ClN3O5 | CID 14308791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

The Cellular Insurrection: A Technical Guide to the Mechanism of Action of 5-Chlorocytidine

Foreword: The Promise of Modified Nucleosides

In the intricate world of cellular biochemistry, the subtle modification of fundamental building blocks can incite profound biological consequences. Nucleoside analogs, synthetic mimics of the natural components of DNA and RNA, represent a cornerstone of modern therapeutics, particularly in the realms of oncology and virology. By masquerading as their endogenous counterparts, these molecules can infiltrate cellular processes, disrupting replication, inducing cell death, and offering a powerful strategy to combat disease. This guide provides an in-depth exploration of the mechanism of action of one such analog, 5-Chlorocytidine, a molecule of significant interest for its potential to modulate cellular function through its incorporation into RNA. We will dissect its journey from cellular uptake to its ultimate impact on gene expression, cellular stress, and apoptosis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core biological activities.

Section 1: Metabolic Activation - The Genesis of a Deceptive Substrate

The journey of this compound's cellular activity begins with its uptake and subsequent metabolic activation. As a prodrug, it is inert upon entering the cell and requires conversion into its active triphosphate form to exert its biological effects.

Cellular Uptake

This compound is transported into the cell via nucleoside transporters, a family of membrane proteins responsible for the uptake of natural nucleosides.

The Phosphorylation Cascade

Once inside the cell, this compound is recognized by cellular kinases as a substrate, initiating a three-step phosphorylation cascade. This process is primarily mediated by uridine-cytidine kinases (UCKs), with UCK1 and UCK2 being the key enzymes involved.[1][2][3] UCK2, in particular, is highly expressed in various tumor cells and is known to phosphorylate a range of cytidine and uridine analogs.[4]

The phosphorylation proceeds as follows:

-

Monophosphorylation: Uridine-cytidine kinase (UCK) catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of this compound, forming this compound monophosphate (5-Cl-CMP).

-

Diphosphorylation: UMP-CMP kinase then phosphorylates 5-Cl-CMP to this compound diphosphate (5-Cl-CDP).

-

Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active metabolite, this compound triphosphate (5-Cl-CTP).

Section 2: The Trojan Horse in Transcription - Incorporation into RNA

The active metabolite, 5-Cl-CTP, now structurally mimicking cytidine triphosphate (CTP), is poised to interfere with the fundamental process of transcription.

A Substrate for RNA Polymerase

Consequences of Incorporation: A Disrupted Blueprint

The incorporation of this compound into RNA can have several detrimental effects on RNA function:

-

Altered RNA Structure and Stability: The presence of the chlorine atom can alter the local secondary structure of the RNA molecule, potentially affecting its stability and interactions with RNA-binding proteins.[9][10]

-

Impaired Ribosomal Processing and Translation: The maturation of ribosomal RNA (rRNA) can be inhibited by the incorporation of halogenated cytidine analogs.[11] Furthermore, the presence of modified nucleobases in messenger RNA (mRNA) can impact translation elongation and termination, potentially leading to ribosome stalling and the production of truncated or non-functional proteins.[12][13]

-

Disruption of Non-Coding RNA Function:

-

microRNAs (miRNAs): The biogenesis of miRNAs involves precise cleavage events by the enzymes Drosha and Dicer.[14] The incorporation of this compound into primary miRNA (pri-miRNA) or precursor miRNA (pre-miRNA) transcripts could alter their secondary structure, thereby affecting their processing and the production of mature, functional miRNAs.[15][16]

-

Long Non-coding RNAs (lncRNAs): The stability and function of lncRNAs are often dependent on their structure and interactions with other molecules.[17][18] The presence of this compound could disrupt these interactions, leading to altered lncRNA stability and function.[19]

-

Section 3: The Cellular Fallout - Stress Responses and Apoptosis

The disruption of fundamental processes like transcription and translation triggers a cascade of cellular stress responses, ultimately culminating in programmed cell death, or apoptosis.

Induction of Cellular Stress

The accumulation of aberrant RNA molecules and dysfunctional proteins can activate several cellular stress pathways:

-

Unfolded Protein Response (UPR): The presence of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers the UPR. This response aims to restore protein homeostasis but can initiate apoptosis if the stress is prolonged or severe.[20][21] Key mediators of the UPR, such as PERK and IRE1α, can activate downstream apoptotic signaling.

-

Integrated Stress Response (ISR): The ISR is a broader signaling network activated by various cellular stresses, including viral infection, amino acid deprivation, and the accumulation of unfolded proteins.[8][17] A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but also the preferential translation of stress-responsive transcripts, some of which are pro-apoptotic.

Activation of Apoptotic Pathways

The sustained activation of cellular stress responses ultimately converges on the machinery of apoptosis. The intrinsic (mitochondrial) pathway is a likely route for this compound-induced cell death. DNA damage and cellular stress lead to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.

Section 4: Therapeutic Potential - A Double-Edged Sword

The ability of this compound to disrupt fundamental cellular processes makes it a compelling candidate for antiviral and anticancer therapies.

Antiviral Activity

RNA viruses, which rely on their own RNA-dependent RNA polymerases for replication, are particularly vulnerable to nucleoside analogs that can be incorporated into their genomes. The incorporation of 5-Cl-CTP into viral RNA can lead to chain termination or introduce mutations that drive the virus into "error catastrophe," a state of lethal mutagenesis.[7][8]

Anticancer Activity

Cancer cells, characterized by their rapid proliferation, have a high demand for nucleotide synthesis, making them more susceptible to the cytotoxic effects of nucleoside analogs. By interfering with RNA synthesis and inducing apoptosis, this compound has the potential to selectively target and eliminate cancer cells. While specific IC50 values for this compound are not widely published, related compounds have shown significant cytotoxicity against various cancer cell lines.[8][12]

Table 1: Cytotoxicity of Related Compounds in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| ABQ-3 | HCT-116 | Colon | 2.00 | [12] |

| ABQ-3 | MCF-7 | Breast | 2.35 | [12] |

| BTT-5 | A549 | Lung | 9.51 | [12] |

| Rotenone Analog 1 | HCT-116 | Colon | ~3x more potent than rotenone | [8] |

| Rotenone Analog 2 | HCT-116 | Colon | ~2x less potent than rotenone | [8] |

| CMC/ECFA | HCT-116 | Colon | 3.7 µg/ml | |

| CMC/ECFA | A549 | Lung | 19.96 µg/ml |

Section 5: Experimental Protocols

This section provides detailed methodologies for key experiments to study the mechanism of action of this compound.

Quantification of this compound Incorporation into RNA by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in total RNA from treated cells.

Materials:

-

Cells treated with this compound

-

TRIzol reagent or equivalent for RNA extraction

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

Internal standard (e.g., stable isotope-labeled this compound)

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using TRIzol reagent according to the manufacturer's protocol.

-

RNA Digestion:

-

To 1-5 µg of total RNA, add nuclease P1 and bacterial alkaline phosphatase in a suitable buffer.

-

Incubate at 37°C for 2-4 hours to completely digest the RNA into individual nucleosides.

-

-

Sample Preparation:

-

Add a known amount of the internal standard to the digested sample.

-

Centrifuge the sample to pellet any undigested material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of an appropriate mobile phase (e.g., acetonitrile and water with formic acid).

-

Detect and quantify this compound and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original RNA sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

-

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol describes a luminescent assay to measure the activity of executioner caspases-3 and -7, key markers of apoptosis.[2][3][12][14]

Materials:

-

Cells treated with this compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include untreated and positive controls.

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Calculate the fold change in caspase activity in treated cells compared to untreated controls.

-

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures | MDPI [mdpi.com]

- 4. Sequence Features of Drosha and Dicer Cleavage Sites Affect the Complexity of IsomiRs [mdpi.com]

- 5. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genome-wide analysis of lncRNA stability in human | PLOS Computational Biology [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Re-evaluation of the roles of DROSHA, Exportin 5, and DICER in microRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-wide analysis of lncRNA stability in human - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of lncRNAs in Gene Expression Regulation through mRNA Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genome-wide analysis of long noncoding RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journal.waocp.org [journal.waocp.org]

- 18. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dicer cleaves 5′-extended microRNA precursors originating from RNA polymerase II transcription start sites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of 5-Chlorocytidine: A Key Inflammatory Biomarker and Mediator

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Group]

Abstract

Chronic inflammation is a critical underlying factor in a multitude of human diseases, ranging from autoimmune disorders to cardiovascular conditions and cancer. The identification of specific and reliable biomarkers of inflammatory processes is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. This technical guide delves into the burgeoning role of 5-Chlorocytidine (5ClC), a chlorinated nucleoside, as a potent inflammatory biomarker and an active participant in the inflammatory cascade. We will explore its biochemical origins, its impact on cellular signaling, and provide detailed methodologies for its detection and quantification in biological matrices. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Inflammatory Landscape and the Need for Precision Biomarkers

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative process, chronic, unresolved inflammation can lead to significant tissue damage and is a well-established driver of various pathologies.[1][2] The complexity of the inflammatory response, involving a myriad of cell types and signaling molecules, necessitates the discovery of biomarkers that can accurately reflect specific inflammatory pathways.[3] Traditional inflammatory markers often lack the specificity to pinpoint the underlying drivers of inflammation. This has fueled the search for novel biomarkers that are not just indicators but are also mechanistically linked to the inflammatory process. This compound has emerged as a promising candidate that fulfills these criteria.

The Genesis of this compound: A Product of the Inflammatory Milieu

This compound is not a naturally occurring nucleoside but is rather synthesized in vivo under conditions of inflammatory stress. Its formation is intrinsically linked to the activity of myeloperoxidase (MPO), a heme enzyme abundantly expressed in neutrophils.[4][5][6]

The Myeloperoxidase-Hypochlorous Acid Axis

During the innate immune response, activated neutrophils are recruited to sites of inflammation.[7][8] These cells unleash a potent arsenal of antimicrobial agents, including reactive oxygen species (ROS).[9] MPO, released from the azurophilic granules of neutrophils, catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent.[4][5][6][10]

The generation of HOCl is a critical component of the host's defense mechanism against invading pathogens.[4] However, excessive or misplaced MPO activity can lead to the chlorination of host biomolecules, contributing to tissue damage in a variety of inflammatory diseases.[10][11]

Formation in the Context of Neutrophil Extracellular Traps (NETs)

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, including MPO, that are released by activated neutrophils to trap and kill pathogens.[7][8][12][13] The close proximity of catalytically active MPO and nucleic acids within the NETs provides an ideal environment for the chlorination of nucleobases.[14][15] This process can lead to the formation of this compound on the DNA backbone of the NETs themselves.[14] Furthermore, the release of HOCl from NETs can also lead to the chlorination of cytidine in the surrounding cellular environment.[14]

Figure 1: Formation of this compound.

The Biological Impact of this compound: More Than a Bystander

Initially considered merely a byproduct of inflammation, accumulating evidence suggests that this compound actively contributes to the propagation and amplification of the inflammatory response.[10]

Pro-inflammatory Gene Expression

Studies have shown that exposure of macrophages to 5ClC leads to the increased expression of pro-inflammatory cytokines and chemokines, such as Interleukin-1β (IL-1β).[10] This pro-inflammatory signaling is associated with the activation of the NF-κB pathway, a central regulator of inflammation.[10] The nuclear translocation of the p65 subunit of NF-κB is enhanced in the presence of 5ClC, leading to the transcription of a wide array of inflammatory genes.[10]

Mutagenic Potential and Link to Cancer

Beyond its pro-inflammatory effects, this compound is intrinsically mutagenic.[11] It can be incorporated into DNA and cause C→T transition mutations.[11][16] This mutagenic property provides a direct mechanistic link between chronic inflammation and the genetic alterations that can drive the development of cancer.[11] The presence of 5ClC in inflamed tissues, such as in inflammatory bowel disease, may contribute to the increased risk of malignancy associated with these conditions.[11]

Figure 2: Biological effects of this compound.

This compound as a Clinical Biomarker

The direct link between this compound formation and MPO-driven inflammation makes it a highly specific biomarker for diseases characterized by neutrophil activation.[10][14] Its detection in biological fluids or tissues can provide a quantitative measure of inflammatory activity.

Applications in Inflammatory Diseases

Elevated levels of chlorinated nucleosides, including 5ClC, have been implicated in a range of inflammatory conditions:

-

Autoimmune Diseases: In conditions like rheumatoid arthritis and lupus, chronic inflammation and neutrophil activation are key features, suggesting a potential role for 5ClC as a biomarker of disease activity.[2][17][18][19]

-

Cardiovascular Disease: Atherosclerosis is now recognized as a chronic inflammatory disease.[20][21] MPO released by leukocytes within atherosclerotic plaques can generate HOCl, leading to the formation of 5ClC, which may contribute to vascular cell dysfunction.[22]

-

Diabetes: Chronic low-grade inflammation is a hallmark of diabetes.[14][15] The formation of chlorinated nucleosides has been observed in this context and may contribute to β-cell dysfunction.[15][23]

| Disease State | Potential Utility of this compound | Key Pathological Link |

| Autoimmune Diseases | Monitoring disease activity and therapeutic response. | Chronic neutrophil activation and MPO release. |

| Cardiovascular Disease | Risk stratification and assessment of plaque inflammation. | MPO activity within atherosclerotic plaques. |

| Diabetes | Assessing inflammatory burden and β-cell stress. | Low-grade chronic inflammation and NETosis. |

| Inflammatory Bowel Disease | Evaluating mucosal inflammation and cancer risk. | High neutrophil infiltration in the gut mucosa. |

| Neurodegenerative Disorders | Investigating the role of neuroinflammation. | Microglial and neutrophil activation in the CNS.[24] |

Methodologies for Detection and Quantification

Accurate and sensitive detection of this compound is crucial for its validation and application as a biomarker. Mass spectrometry-based methods are the gold standard for this purpose.

Sample Preparation

Biological samples such as plasma, urine, or tissue homogenates require careful preparation to isolate nucleic acids and/or nucleosides.

Protocol: DNA/RNA Extraction and Hydrolysis

-

Homogenization: Homogenize tissue samples in a suitable lysis buffer. For liquid samples like plasma or urine, proceed to nucleic acid extraction.

-

Nucleic Acid Extraction: Utilize commercially available kits for DNA and/or RNA extraction to ensure high purity.

-

Enzymatic Hydrolysis:

-

To the purified nucleic acid, add a solution containing nuclease P1 and phosphodiesterase I.

-

Incubate at 37°C for 2-4 hours to digest the nucleic acids into individual nucleosides.

-

Add alkaline phosphatase and continue incubation for another 1-2 hours to dephosphorylate the nucleotides.

-

-

Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol.[25] Centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the sample and enrich for nucleosides.[26][27]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of this compound.

Protocol: LC-MS/MS Analysis of this compound

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[25]

-

Column: A C18 reverse-phase column is typically used for separation.[25]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[25]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[25]

-

Ionization Mode: Positive electrospray ionization (ESI+).[25]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[25]

-

Precursor Ion (Q1): m/z 278.1 (for [M+H]⁺ of this compound).

-

Product Ion (Q3): m/z 146.1 (corresponding to the protonated 5-chlorocytosine base after loss of the ribose sugar). Note: These transitions should be empirically optimized.

-

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of a this compound standard.

-

The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound) is highly recommended for accurate quantification.[28]

-

Figure 3: Workflow for this compound analysis.

Future Perspectives and Conclusion

This compound stands at the intersection of inflammation, innate immunity, and nucleic acid damage. Its role as both a biomarker and a bioactive molecule makes it a compelling target for further research and therapeutic development. Future studies should focus on:

-

Clinical Validation: Large-scale clinical studies are needed to validate this compound as a diagnostic and prognostic biomarker in various inflammatory diseases.

-

Therapeutic Targeting: Understanding the precise mechanisms by which this compound promotes inflammation may unveil novel therapeutic strategies aimed at mitigating its effects.

-

Methodological Standardization: The development of standardized and commercially available assays for this compound quantification will be crucial for its widespread adoption in clinical and research settings.

References

- A Role for Chlorinated Nucleosides in the Perturbation of Macrophage Function and Promotion of Inflamm

- Molecular chlorine generated by the myeloperoxidase-hydrogen peroxide-chloride system of phagocytes produces 5-chlorocytosine in bacterial RNA. PubMed. [Link]

- Detrimental Actions of Chlorinated Nucleosides on the Function and Viability of Insulin-Producing Cells.

- Intrinsic mutagenic properties of 5-chlorocytosine: A mechanistic connection between chronic inflamm

- Detrimental Actions of Chlorinated Nucleosides on the Function and Viability of Insulin-Producing Cells.

- The effect of chlorinated nucleosides on vascular cell function.

- Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage. PubMed Central. [Link]

- Detrimental Actions of Chlorinated Nucleosides on the Function and Viability of Insulin-Producing Cells. PubMed. [Link]

- Detection and Quantification of 5-Chlorocytosine in DNA by Stable Isotope Dilution and Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry.

- Myeloperoxidase-catalyzed chlorination: the quest for the active species. PubMed. [Link]

- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo.

- Influences of Chloride and Hypochlorite on Neutrophil Extracellular Trap Form

- Myeloperoxidase-catalyzed chlorination: The quest for the active species.

- Influences of chloride and hypochlorite on neutrophil extracellular trap form

- Neutrophil extracellular traps (NET) induced by different stimuli: A comparative proteomic analysis. PLOS One. [Link]

- Drug Candidates for Autoimmune Diseases. MDPI. [Link]

- Determination of cytidine modifications in human urine by liquid chromatography - Mass spectrometry analysis. PubMed. [Link]

- Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. PubMed. [Link]

- Scientists Identify New Driver of Inflammation Implicated in Autoimmune Diseases. Harvard Medical School. [Link]

- Toxicology of Autoimmune Diseases. PMC. [Link]

- New Insights into Neutrophil Extracellular Trap (NETs) Formation from Porcine Neutrophils in Response to Bacterial Infections. MDPI. [Link]

- Inflammation as a Source of Disease Biomarkers. Owlstone Medical. [Link]

- Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? PMC. [Link]

- Overview of Select Autoimmune Diseases.

- Prevention of cardiovascular events by colchicine. YouTube. [Link]

- Low-Dose Colchicine for Secondary Prevention of Coronary Artery Disease: JACC Review Topic of the Week. PubMed. [Link]

- Low-dose colchicine for management of coronary artery disease. SpringerLink. [Link]

- Chitotriosidase as a biomarker for central nervous system inflammation in the gangliosidosis diseases.

Sources

- 1. owlstonemedical.com [owlstonemedical.com]

- 2. Scientists Identify New Driver of Inflammation Implicated in Autoimmune Diseases | Harvard Medical School [hms.harvard.edu]

- 3. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular chlorine generated by the myeloperoxidase-hydrogen peroxide-chloride system of phagocytes produces 5-chlorocytosine in bacterial RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myeloperoxidase-catalyzed chlorination: the quest for the active species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Influences of chloride and hypochlorite on neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Role for Chlorinated Nucleosides in the Perturbation of Macrophage Function and Promotion of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intrinsic mutagenic properties of 5-chlorocytosine: A mechanistic connection between chronic inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influences of Chloride and Hypochlorite on Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutrophil extracellular traps (NET) induced by different stimuli: A comparative proteomic analysis | PLOS One [journals.plos.org]

- 14. Detrimental Actions of Chlorinated Nucleosides on the Function and Viability of Insulin-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detrimental Actions of Chlorinated Nucleosides on the Function and Viability of Insulin-Producing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Toxicology of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview of Select Autoimmune Diseases - Enhancing NIH Research on Autoimmune Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. ccjm.org [ccjm.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Determination of cytidine modifications in human urine by liquid chromatography - Mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

5-Chlorocytidine: A Technical Guide to its Antiviral and Anticancer Potential

Introduction: The Therapeutic Promise of Halogenated Nucleosides

The chemical modification of nucleosides has long been a cornerstone of therapeutic drug development, yielding potent antiviral and anticancer agents. Halogenation at the 5-position of the pyrimidine ring, in particular, has proven to be a fruitful strategy for altering the biological activity of these fundamental building blocks of life. This guide provides a comprehensive technical overview of 5-Chlorocytidine, a halogenated cytidine analogue, exploring its chemical properties, biological mechanisms of action, and its potential as a therapeutic agent. We will delve into the preclinical evidence supporting its development, outline key experimental protocols for its study, and discuss the future landscape for this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. This compound is a synthetic nucleoside analog characterized by the presence of a chlorine atom at the 5-position of the cytosine ring.[1] This modification significantly influences its biological activity and metabolic fate compared to its natural counterpart, cytidine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃O₅ | [2][3] |

| Molecular Weight | 277.66 g/mol | [2][3] |

| CAS Number | 25130-29-4 | [1][3] |

| IUPAC Name | 4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [2] |

| Solubility | Soluble in polar solvents | [1] |

| Physical State | Solid | [1] |

The introduction of the chlorine atom alters the electron distribution within the pyrimidine ring, which can affect its hydrogen bonding capabilities and interactions with enzymes involved in nucleic acid synthesis.[1]

Anticancer Potential: A Multi-faceted Mechanism of Action

The investigation into this compound's anticancer properties reveals a complex mechanism of action, primarily centered on its ability to disrupt DNA integrity and cellular processes.

Induction of Mutagenesis and Genomic Instability

A key anticancer mechanism of this compound stems from its mutagenic properties. Once inside the cell, it is likely phosphorylated to its triphosphate form and can be mistakenly incorporated into DNA during replication. The presence of 5-chlorocytosine (5ClC) in the DNA of inflamed tissues has been identified as a biomarker of DNA damage.[4] Studies have shown that when cells are exposed to 5-chloro-2'-deoxycytidine (a related deoxyribonucleoside), it is potently mutagenic.[4] This suggests that this compound, after conversion to its deoxyribonucleoside triphosphate form, could be erroneously incorporated into the genome.[4]

Replication of DNA containing 5ClC can lead to C → T transition mutations, as 5ClC can act as a thymine mimic during DNA synthesis.[4] This induction of a distinctive mutational pattern, particularly CG → TA transitions, bears a resemblance to mutational signatures observed in certain human cancers, suggesting a potential link between inflammation-induced DNA damage and carcinogenesis that could be exploited therapeutically.[4]

Cytotoxicity and Cell Growth Inhibition

Preclinical studies with 5-chloro-2'-deoxycytidine have demonstrated a dose-dependent decrease in the growth and survival of mouse embryonic fibroblasts.[4] This cytotoxic effect is a crucial aspect of its potential as an anticancer agent. The incorporation of the chlorinated nucleoside into DNA is believed to trigger cell cycle arrest and apoptosis, although the precise signaling pathways are still under investigation.

The workflow for assessing the cytotoxic and mutagenic effects of this compound is outlined below:

Caption: Workflow for evaluating the in vitro cytotoxicity and mutagenicity of this compound.

Antiviral Activity: Targeting Viral Replication

The structural similarity of this compound to natural nucleosides makes it a prime candidate for an antiviral agent. The general mechanism for such compounds involves intracellular phosphorylation to the active triphosphate form, which can then interfere with viral nucleic acid synthesis.[5]

Inhibition of Viral Polymerases

While specific studies on this compound are limited, research on other 5-substituted cytidine analogues provides strong evidence for this mechanism. For instance, 5-nitrocytidine triphosphate has been shown to be a potent inhibitor of poliovirus RNA-dependent RNA polymerase.[6][7] It is highly probable that this compound triphosphate would act in a similar manner, competing with the natural cytidine triphosphate for the active site of viral RNA or DNA polymerases.[8] This competitive inhibition would lead to a decrease in the rate of viral genome replication.[8]

Chain Termination and Viral Mutagenesis

In addition to competitive inhibition, the incorporation of the modified nucleotide into the growing viral RNA or DNA strand could lead to chain termination. Alternatively, if the chain is not terminated, the presence of the halogenated base could lead to errors during subsequent rounds of replication, a concept known as lethal mutagenesis.

The proposed mechanism of antiviral action is depicted in the following pathway:

Caption: Proposed metabolic activation and antiviral mechanism of this compound.

Cellular Uptake and Metabolism

For this compound to exert its biological effects, it must first be transported into the cell and then undergo metabolic activation. Nucleoside analogs typically enter cells via nucleoside transporters.[9] Once inside, they are phosphorylated by cellular kinases to their monophosphate, diphosphate, and ultimately their active triphosphate forms.[9][10]

The initial and often rate-limiting step for the activation of cytidine analogs is phosphorylation by deoxycytidine kinase (dCK).[9] The levels of dCK in cancer cells can correlate with their sensitivity to such drugs.[9] Conversely, deficiencies in dCK are a known mechanism of resistance.[9]

Preclinical Evaluation: Key Experimental Protocols

Rigorous preclinical evaluation is essential to determine the therapeutic potential of this compound.[11] The following are key experimental protocols that should be employed.

In Vitro Antiviral Assay

Objective: To determine the concentration of this compound that effectively inhibits the replication of a specific virus in cell culture.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., HeLa cells for poliovirus) in 96-well plates and incubate until a confluent monolayer is formed.

-

Drug Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Drug Treatment: After a brief adsorption period, remove the viral inoculum and add the media containing the different concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Quantification of Viral Replication: Determine the extent of viral replication using a suitable method, such as a plaque assay, TCID₅₀ assay, or quantitative PCR for viral nucleic acids.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the drug that inhibits viral replication by 50%.

In Vitro Anticancer Assay (Cell Viability)

Objective: To determine the concentration of this compound that is cytotoxic to cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cell lines of interest (e.g., A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

-

Drug Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a commercial ATP-based assay.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the drug that reduces cell viability by 50%.

Mechanisms of Resistance

The development of drug resistance is a significant challenge in both antiviral and anticancer therapy. For nucleoside analogs like this compound, resistance can emerge through several mechanisms:

-

Altered Cellular Uptake: Downregulation of nucleoside transporters can limit the entry of the drug into the cell.

-

Impaired Metabolic Activation: Mutations or decreased expression of kinases, particularly deoxycytidine kinase, can prevent the phosphorylation of this compound to its active triphosphate form.[9]

-

Increased Drug Efflux: Overexpression of efflux pumps can actively transport the drug out of the cell.

-

Target Modification: Mutations in the target viral polymerase or cellular DNA polymerases can reduce their affinity for the chlorinated nucleotide.

Analytical Methods for Detection and Quantification

The ability to accurately detect and quantify this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[12] A stable isotope-labeled internal standard is often used to ensure accurate quantification.[12]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel antiviral and anticancer therapeutics. Its multifaceted mechanism of action, involving the induction of mutagenesis and potential inhibition of key cellular and viral enzymes, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Broad-spectrum Antiviral Screening: Evaluating the efficacy of this compound against a wide range of RNA and DNA viruses.

-

In Vivo Efficacy and Toxicology: Conducting comprehensive studies in animal models to assess its therapeutic index, pharmacokinetic profile, and potential off-target toxicities.[13]

-

Combination Therapies: Investigating the synergistic potential of this compound with other anticancer or antiviral agents to enhance efficacy and overcome resistance.

-

Structural Optimization: Synthesizing and evaluating derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

References

- Detection and Quantification of 5-Chlorocytosine in DNA by Stable Isotope Dilution and Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry. ACS Publications.

- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. ACS Publications.

- This compound | C9H12ClN3O5 | CID 14308791. PubChem - NIH.

- Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-). PubMed.

- Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. MDPI.

- Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. NIH.

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH.

- Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases. PubMed.

- Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine) cyclic 3',5'-monophosphates. PubMed.

- 5-Chlorocytosine | C4H4ClN3O | CID 3083758. PubChem - NIH.

- Mechanisms of action of antiviral drugs. Research Starters - EBSCO.

- A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.

- Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. NIH.

- A review: Mechanism of action of antiviral drugs. PubMed.

- Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases. NIH.

- Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol. PubMed.

- Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. ResearchGate.

- Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI.

- The Design, Synthesis, and Antiviral Activity of Monofluoro and Difluoro Analogues of 4′-Azidocytidine against Hepatitis C Virus Replication: The Discovery of 4′-Azido-2′-deoxy-2. Science.org.

- Metabolism and cytotoxicity of 5-azacytidine in cultured Novikoff rat hepatoma and P388 mouse leukemia cells and their enhancement by preincubation with pyrazofurin. PubMed.

- Analytical Methods. CONICET.

- Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. PubMed.

- In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine. PubMed.

- Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube.

- Antiviral Pipeline. Intrepid Alliance.

- 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia. PubMed.

- Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism. PubMed.

- Capecitabine: preclinical pharmacology studies. PubMed.

- The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine. PubMed.

- Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS. PMC - NIH.

- Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. PubMed - NIH.

- Cytostatic anticancer drug development: preclinical studies and early clinical trials (Frankfurt/Main, November 1989). PMC - NIH.

- Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. NIH.

- Analytical Methods. Universidad de Zaragoza.

- Study of Bendamustine Hydrochloride and Rituximab (BR) Compared With R-CVP or R-CHOP in the First-Line Treatment of Patients With Advanced Indolent Non-Hodgkin's Lymphoma (NHL) or Mantle Cell Lymphoma (MCL) - Referred to as the BRIGHT Study. ClinicalTrials.gov.

- The role of cytidine 5′‐triphosphate synthetase 1 in metabolic rewiring during epithelial‐to‐mesenchymal transition in non‐small‐cell lung cancer. PubMed Central.

- Rituximab, Chemotherapy, and Filgrastim in Treating Patients With Burkitt's Lymphoma or Burkitt's Leukemia. ClinicalTrials.gov.

- Cellular uptake of magnetic nanoparticle is mediated through energy-dependent endocytosis in A549 cells. PMC - NIH.

- Cellular uptake pathway and drug release characteristics of drug-encapsulated glycol chitosan nanoparticles in live cells. PubMed.

Sources

- 1. CAS 25130-29-4: Cytidine, 5-chloro-(8CI,9CI) | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H12ClN3O5 | CID 14308791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 9. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of 5-Chlorocytidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorocytidine (5-ClCyd) is a synthetic nucleoside analog of cytidine, distinguished by a chlorine atom at the 5-position of the pyrimidine ring.[1] This modification significantly influences its biological activity, rendering it a subject of interest for potential therapeutic applications, including as an antiviral or anticancer agent.[1] Understanding the intricate processes of its cellular entry and subsequent metabolic fate is paramount for harnessing its therapeutic potential and predicting its pharmacological profile. This guide provides a comprehensive overview of the cellular transport mechanisms, the enzymatic pathways governing its intracellular conversion, and the experimental methodologies crucial for investigating these processes.

Cellular Uptake: The Gateway into the Cell